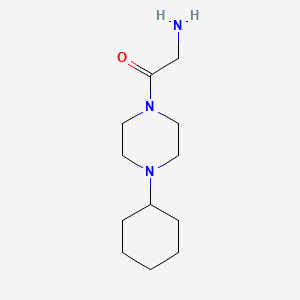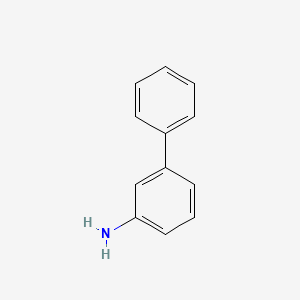
3-Aminobiphenyl
概要
説明
3-Aminobiphenyl is an organic compound with the chemical formula C₁₂H₁₁N. It is one of the three monoamine derivatives of biphenyl, the others being 2-Aminobiphenyl and 4-Aminobiphenyl . At room temperature and pressure, this compound appears as a white solid . This compound is significant in various scientific research fields due to its unique properties and reactivity.
作用機序
Target of Action
3-Aminobiphenyl primarily targets the enzyme Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the oxidative deamination of biogenic and xenobiotic amines, which are important in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It is known that aromatic amines like this compound can undergo n-hydroxylation, a metabolic activation process that increases their reactivity . This increased reactivity can lead to the formation of DNA adducts, which are covalent modifications of DNA that can interfere with normal cellular processes .
Biochemical Pathways
It is known that aromatic amines can be involved in various metabolic pathways, including those related to the metabolism of xenobiotics . The formation of DNA adducts by metabolically activated aromatic amines can disrupt normal DNA replication and transcription processes, potentially leading to mutations and cellular dysfunction .
Pharmacokinetics
It is known that aromatic amines can be absorbed and distributed throughout the body, where they can be metabolically activated to form reactive intermediates . These intermediates can then bind to DNA and other cellular macromolecules, potentially leading to toxic effects .
Result of Action
The primary molecular effect of this compound is the formation of DNA adducts, which can interfere with normal DNA replication and transcription processes . This can lead to mutations and cellular dysfunction, potentially contributing to the development of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other xenobiotics can affect the metabolic activation of this compound and the formation of DNA adducts . Additionally, factors such as pH and temperature can influence the stability of this compound and its metabolites .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminobiphenyl can be synthesized through the Suzuki coupling reaction, which involves the reaction of 3-bromoaniline with phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction typically proceeds as follows: [ \text{3-Bromoaniline} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(OAc)₂}} \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a fundamental approach due to its efficiency and mild reaction conditions .
化学反応の分析
Types of Reactions: 3-Aminobiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
3-Aminobiphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various biphenyl derivatives.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
- 2-Aminobiphenyl
- 4-Aminobiphenyl
Comparison:
- 2-Aminobiphenyl: Similar in structure but differs in the position of the amino group. It has different reactivity and applications.
- 4-Aminobiphenyl: Also similar in structure but with the amino group at the para position. It is known for its carcinogenic properties and is used in different research contexts .
3-Aminobiphenyl is unique due to its specific position of the amino group, which influences its reactivity and applications in various fields .
特性
IUPAC Name |
3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBADFTHUUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036825 | |
| Record name | 3-Aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-47-2, 41674-04-8 | |
| Record name | 3-Aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the carcinogenic potential of 3-Aminobiphenyl compared to its isomers?
A1: While 4-Aminobiphenyl is a known carcinogen, this compound is considered a weak carcinogen, and 2-Aminobiphenyl is classified as a non-carcinogen. [, ]
Q2: What is the reason behind the weak carcinogenicity of this compound?
A2: Research suggests that the weak carcinogenicity of this compound may be due to the lack of genotoxicity of its N-hydroxy derivative, a key metabolite in the carcinogenic pathway. [] In contrast, N-hydroxy-4-Aminobiphenyl is a potent mutagen. []
Q3: How does the mutagenicity of this compound compare to its isomers and metabolites in the Ames test?
A3: In the Ames test, only 4-Aminobiphenyl showed mutagenicity, and only in the presence of a metabolic activation system. N-hydroxy-4-Aminobiphenyl was a potent direct mutagen, while N-hydroxy-3-Aminobiphenyl showed no mutagenicity. Interestingly, 3-nitrosobiphenyl, a metabolite of this compound, was a direct mutagen in the TA100 strain. []
Q4: What are the major metabolic pathways of this compound in vitro?
A4: Studies using rat liver microsomes have shown that this compound is primarily hydroxylated at the 2- and 4-ortho positions, and to a lesser extent at the 6-position. It can also be metabolized into hydroxylamine, nitroso, and nitro derivatives. []
Q5: How does the metabolism of 3-Acetamidobiphenyl differ from this compound?
A5: In contrast to this compound, 3-Acetamidobiphenyl is primarily metabolized into 3-acetamido-6-hydroxybiphenyl in rat liver microsomes. []
Q6: Can this compound be used as a biomarker for tobacco smoke exposure?
A6: While this compound hemoglobin adduct levels are significantly elevated in smokers compared to nonsmokers, [, , ] there is considerable overlap in the adduct levels between the two groups. [] This suggests that environmental sources other than tobacco smoke contribute significantly to this compound exposure. []
Q7: How do hemoglobin adduct levels of this compound compare between smokers of different tobacco types?
A7: Smokers of black tobacco show significantly higher levels of this compound adducts compared to smokers of blond tobacco. [, ]
Q8: What is unique about the structure of 2-Aminobiphenyl compared to its isomers?
A8: Unlike this compound and 4-Aminobiphenyl, 2-Aminobiphenyl exhibits a non-planar structure with a dihedral angle of 40 degrees. This non-planar conformation may hinder its interaction with the cytochrome P450 enzymes responsible for N-hydroxylation, a crucial step in the metabolic activation of aromatic amines. []
Q9: What are some synthetic routes to obtain this compound and its derivatives?
A9: Several methods have been developed for the synthesis of 3-Aminobiphenyls. One approach involves reacting a suitably substituted biphenyl precursor with a nitrogen-containing reagent. [, ]
Q10: What are the sources of this compound exposure for non-smokers?
A10: Although tobacco smoke is a significant source of this compound, environmental exposure through unknown sources also contributes significantly to its levels in non-smokers. [, ]
Q11: How can this compound be detected and quantified in various matrices?
A11: Analytical techniques such as gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) have been employed for the determination of this compound in samples such as cigarette smoke, urine, and water. [, , , , ]
Q12: Can this compound be selectively removed from cigarette smoke?
A12: Research has shown that molecularly imprinted polymers (MIPs) can be designed to selectively remove this compound from cigarette smoke. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7723370.png)
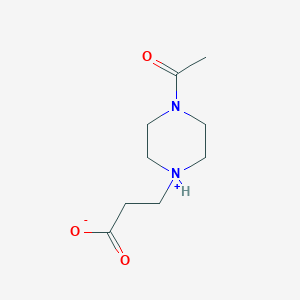

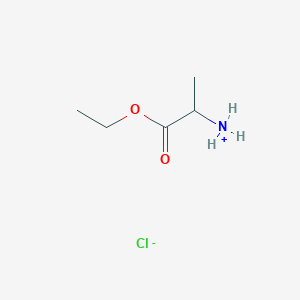

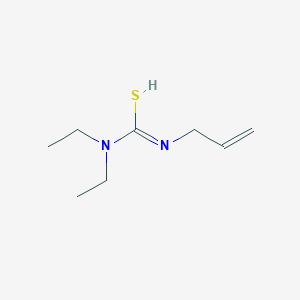

![Isopropyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7723424.png)


